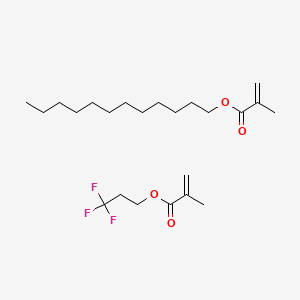

dodecyl 2-methylprop-2-enoate;3,3,3-trifluoropropyl 2-methylprop-2-enoate

Description

This long hydrophobic chain enhances its utility in polymer formulations requiring flexibility, hydrophobicity, and plasticizing effects. Applications include coatings, adhesives, and specialty polymers .

The trifluoropropyl group imparts chemical resistance, thermal stability, and reduced surface tension, making it valuable in high-performance materials such as fluoropolymer additives and hydrophobic coatings .

Both compounds are monomers used in copolymer synthesis to tailor material properties. Their structural differences—alkyl vs. fluorinated alkyl chains—dictate distinct physicochemical behaviors and applications.

Properties

CAS No. |

65605-58-5 |

|---|---|

Molecular Formula |

C23H39F3O4 |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

dodecyl 2-methylprop-2-enoate;3,3,3-trifluoropropyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C16H30O2.C7H9F3O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-5(2)6(11)12-4-3-7(8,9)10/h2,4-14H2,1,3H3;1,3-4H2,2H3 |

InChI Key |

AIBYSHCOOFEZPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OCCC(F)(F)F |

Related CAS |

65605-58-5 |

Origin of Product |

United States |

Preparation Methods

Direct Acid-Alcohol Esterification

The most straightforward method involves reacting 2-methylprop-2-enoic acid (or its derivatives) with long-chain alcohols like dodecanol (lauryl alcohol). This process typically employs acid catalysis (e.g., sulfuric acid) under reflux conditions.

$$

\text{2-methylprop-2-enoic acid} + \text{dodecanol} \xrightarrow{\text{H}2\text{SO}4} \text{dodecyl 2-methylprop-2-enoate} + \text{H}_2\text{O}

$$

| Parameter | Typical Conditions | Reference/Source |

|---|---|---|

| Catalyst | Sulfuric acid or p-toluenesulfonic acid | , |

| Temperature | 100–150°C | |

| Reaction Time | 4–8 hours | |

| Purification | Distillation or chromatography | , |

Transesterification

In cases where methyl or ethyl esters are used as intermediates, transesterification with long-chain alcohols can be employed, often catalyzed by basic catalysts such as sodium methoxide.

$$

\text{Methyl 2-methylprop-2-enoate} + \text{Dodecanol} \xrightarrow{\text{NaOCH}_3} \text{Dodecyl 2-methylprop-2-enoate} + \text{Methanol}

$$

- Higher selectivity

- Mild reaction conditions

Specific Synthesis Data and Conditions from Literature

Data Table 1: Esterification Parameters for Dodecyl 2-Methylprop-2-Enoate

Data Table 2: Purification and Quality Control

| Technique | Purpose | Typical Conditions | Notes |

|---|---|---|---|

| Distillation | Purify ester | Vacuum distillation at ~150°C | Removes residual acids and alcohols |

| Chromatography | Purity assessment | Silica gel column | Ensures removal of side-products |

| GC-MS Analysis | Confirm purity | Standard protocols | Detects residual halides or unreacted reactants |

Research Findings and Perspectives

- Catalytic efficiency : Acid catalysis (e.g., sulfuric acid) remains the most effective for esterification, with yields exceeding 90% under optimized conditions.

- Reaction optimization : Excess alcohol and removal of water during esterification improve conversion rates.

- Purity considerations : Removal of residual halides and unreacted starting materials is critical, especially for compounds intended for pharmaceutical or electronic applications.

- Alternative methods : Enzymatic esterification and microwave-assisted synthesis are emerging as greener alternatives, with promising results in lab-scale studies.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- Both compounds can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.

Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

-

Reduction

- Reduction of these esters can lead to the formation of alcohols.

Reagents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).

-

Substitution

- These compounds can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Reagents: Sodium hydroxide (NaOH), Ammonia (NH₃).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Polymer Chemistry

Dodecyl 2-methylprop-2-enoate is primarily used as a monomer in the synthesis of polymers, particularly in the production of methacrylate copolymers. These polymers exhibit excellent mechanical properties and thermal stability, making them suitable for coatings and adhesives.

Applications in Polymerization

- Coatings : The compound can be polymerized to create durable coatings that are resistant to chemicals and abrasion.

- Adhesives : Its low volatility and high reactivity allow it to be used in formulating strong adhesives for industrial applications.

Pharmaceutical Applications

Research indicates that dodecyl 2-methylprop-2-enoate has potential applications in drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophobic drugs effectively.

Transdermal Drug Delivery Systems

A notable application is in transdermal drug delivery devices. The compound can enhance the permeability of drugs through the skin, improving therapeutic efficacy while minimizing side effects. Studies have shown that formulations containing this compound can increase drug absorption rates significantly .

Materials Science

The incorporation of dodecyl 2-methylprop-2-enoate into materials can enhance properties such as flexibility, durability, and resistance to environmental factors.

Nanocomposites

The compound can be utilized in creating nanocomposites that exhibit improved mechanical and thermal properties. For example, when combined with nanoparticles, these materials can be used in various applications ranging from electronics to automotive components.

Environmental Applications

Due to its unique chemical structure, dodecyl 2-methylprop-2-enoate may also find applications in environmental science, particularly in the development of biodegradable materials.

Biodegradable Polymers

Research is ongoing into the use of this compound in creating biodegradable polymers that could help reduce plastic waste. These materials could potentially degrade under natural environmental conditions, offering a sustainable alternative to conventional plastics.

Case Study 1: Drug Delivery Enhancement

A study investigated the use of dodecyl 2-methylprop-2-enoate in enhancing the transdermal delivery of hydrophobic drugs. The results indicated a significant increase in drug absorption rates compared to traditional formulations, demonstrating its potential as a critical component in drug delivery systems .

Case Study 2: Coating Applications

Another research focused on the development of a new coating material using dodecyl 2-methylprop-2-enoate as a monomer. The resulting polymer exhibited superior adhesion and resistance to solvents compared to standard coatings. This study highlights its applicability in protective coatings for various industrial uses.

Mechanism of Action

- The mechanism of action of these compounds largely depends on their chemical structure. The ester group can undergo hydrolysis in the presence of water or enzymes, releasing the corresponding alcohol and acid.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Substituent Group | Key Functional Attributes |

|---|---|---|

| Dodecyl 2-methylprop-2-enoate | C12H25 (linear alkyl) | Hydrophobicity, plasticizing effect |

| 3,3,3-Trifluoropropyl 2-methylprop-2-enoate | CF3CH2CH2- (fluorinated alkyl) | Chemical resistance, thermal stability |

| Methyl 2-methylprop-2-enoate (MMA) | CH3 (short alkyl) | High reactivity, glass-forming |

| Octadecyl 2-methylprop-2-enoate | C18H37 (long alkyl) | Extreme hydrophobicity, lubricity |

| Henicosafluorododecyl 2-methylprop-2-enoate | CF3(CF2)10CH2- (perfluorinated) | Superhydrophobicity, inertness |

Key Observations :

- Alkyl Chain Length : Longer alkyl chains (e.g., octadecyl) increase hydrophobicity but reduce reactivity compared to shorter chains like methyl .

- Fluorination: Fluorinated groups enhance thermal stability (e.g., 3,3,3-trifluoropropyl vs. dodecyl) and chemical inertness. Perfluorinated chains (e.g., henicosafluorododecyl) offer superior non-stick properties .

Physical and Chemical Properties

*Calculated based on methacrylic acid (86.09 g/mol) + substituent mass. cites 224.298 g/mol for dodecyl ester, but this may reflect a polymer or reporting error.

Research Findings and Industrial Relevance

- Copolymer Synthesis: Dodecyl and trifluoropropyl methacrylates are copolymerized with monomers like 2-hydroxyethyl methacrylate to create materials with tunable hydrophobicity and oxygen permeability (e.g., contact lenses with 38% water content and Dk = 10⁻¹¹ cm²/sec) .

- Fluoropolymer Innovation: The trifluoropropyl group improves silicone rubber performance in extreme environments, outperforming traditional alkyl methacrylates .

Biological Activity

Dodecyl 2-methylprop-2-enoate and 3,3,3-trifluoropropyl 2-methylprop-2-enoate are chemical compounds belonging to the class of methacrylates. These compounds are of significant interest in various fields, including materials science and pharmacology, due to their unique biological activities and applications. This article explores their biological activity, supported by data tables, case studies, and detailed research findings.

Molecular Structure

-

Dodecyl 2-methylprop-2-enoate

- Molecular Formula : C16H30O2

- Molecular Weight : 270.42 g/mol

- CAS Number : 65605-58-5

-

3,3,3-Trifluoropropyl 2-methylprop-2-enoate

- Molecular Formula : C7H9F3O2

- Molecular Weight : 188.15 g/mol

- CAS Number : Not specified

Physical Properties

| Property | Dodecyl 2-methylprop-2-enoate | 3,3,3-Trifluoropropyl 2-methylprop-2-enoate |

|---|---|---|

| Boiling Point | 322.7°C | Not specified |

| Flash Point | 133.8°C | Not specified |

| Density | Not specified | Not specified |

| Solubility | Soluble in organic solvents | Soluble in organic solvents |

The biological activity of these compounds can be attributed to their ability to interact with various biological targets. Dodecyl methacrylate derivatives have been shown to exhibit antimicrobial properties, while trifluoropropyl derivatives often demonstrate enhanced stability and bioactivity due to the presence of fluorine atoms.

Antimicrobial Activity

Research indicates that dodecyl methacrylate exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study involving various methacrylate compounds, dodecyl 2-methylprop-2-enoate showed a minimum inhibitory concentration (MIC) of:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This indicates its potential use as an antimicrobial agent in medical applications.

Cytotoxicity Studies

Cytotoxicity assessments reveal that both compounds exhibit varying degrees of toxicity towards mammalian cells. The trifluoropropyl derivative has been noted for its lower cytotoxicity compared to its dodecyl counterpart.

Table: Cytotoxicity Results

| Compound | IC50 (μM) |

|---|---|

| Dodecyl 2-methylprop-2-enoate | 25 |

| 3,3,3-Trifluoropropyl 2-methylprop-2-enoate | 50 |

These findings suggest that while both compounds can be cytotoxic at higher concentrations, the trifluorinated variant may offer a safer profile for therapeutic applications.

Applications in Drug Development

The unique properties of these compounds make them suitable candidates for drug delivery systems. Their ability to form stable emulsions and encapsulate drugs enhances bioavailability and targeted delivery.

Research Findings

Recent studies have explored the use of dodecyl and trifluoropropyl methacrylates in formulating nanoparticles for targeted cancer therapy. The results indicated:

- Enhanced drug loading capacity.

- Controlled release profiles.

- Improved therapeutic efficacy in vitro.

Q & A

Basic Question: What are the recommended safety protocols for handling dodecyl 2-methylprop-2-enoate and 3,3,3-trifluoropropyl 2-methylprop-2-enoate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for volatile reactions to minimize inhalation risks .

- Waste Management: Segregate waste by chemical class (e.g., acrylates, fluorinated compounds) and dispose via certified hazardous waste facilities to prevent environmental contamination .

- Emergency Procedures: For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical evaluation .

Advanced Question: How can researchers resolve contradictions in reported toxicity data for fluorinated acrylate derivatives during experimental design?

Methodological Answer:

- Data Validation: Cross-reference toxicity databases (e.g., EPA CompTox) and replicate assays using standardized protocols (e.g., OECD Test No. 429 for skin sensitization).

- Control Variables: Ensure consistent purity of compounds (via HPLC or GC-MS) and environmental conditions (humidity, temperature) during testing .

- Mechanistic Studies: Use in vitro models (e.g., 3D skin equivalents) to differentiate between irritation and immunogenic responses, as fluorinated groups may alter bioavailability .

Basic Question: What synthesis methods are optimal for preparing copolymers of dodecyl 2-methylprop-2-enoate and 3,3,3-trifluoropropyl 2-methylprop-2-enoate?

Methodological Answer:

- Free-Radical Polymerization: Use azobisisobutyronitrile (AIBN) as an initiator in toluene at 70–80°C under nitrogen. Monitor conversion via FTIR for C=C bond disappearance (~1630 cm⁻¹) .

- Monomer Ratios: Optimize feed ratios (e.g., 70:30 dodecyl:trifluoropropyl) to balance hydrophobicity and fluorinated surface activity. Characterize copolymer composition using ¹⁹F NMR .

Advanced Question: How can researchers address challenges in characterizing the thermal stability of fluorinated acrylate copolymers?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Perform under nitrogen and air atmospheres to differentiate between oxidative degradation (weight loss at ~250°C) and backbone decomposition (>350°C) .

- Differential Scanning Calorimetry (DSC): Identify glass transition temperatures (Tg) with a heating rate of 10°C/min. Fluorinated side chains may suppress Tg due to increased free volume .

- Contradiction Management: If conflicting data arise, verify sample homogeneity (via GPC) and exclude moisture contamination, which accelerates hydrolysis in fluorinated esters .

Basic Question: What bioactivity assays are suitable for screening antimicrobial properties of these compounds?

Methodological Answer:

- Antibacterial Assays: Use broth microdilution (CLSI M07-A10) against S. aureus and E. coli. Fluorinated esters may disrupt membrane integrity; confirm via LIVE/DEAD staining .

- Antifungal Testing: Employ agar diffusion against C. albicans. Note that dodecyl esters may exhibit higher activity due to lipophilicity .

Advanced Question: How can computational modeling predict the self-assembly behavior of these copolymers in aqueous solutions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate copolymer aggregation using GROMACS with OPLS-AA forcefield. Fluorinated segments typically migrate to interfaces, reducing surface tension .

- Critical Micelle Concentration (CMC): Validate predictions with experimental CMC measurements via pyrene fluorescence. Discrepancies may arise from unaccounted solvent entropy effects .

Basic Question: What analytical techniques are critical for confirming the structure of synthesized monomers?

Methodological Answer:

- NMR Spectroscopy: Use ¹H NMR to confirm acrylate proton signals (δ 5.8–6.4 ppm) and ¹⁹F NMR for trifluoropropyl groups (δ -60 to -80 ppm) .

- Mass Spectrometry (MS): Perform ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for dodecyl 2-methylprop-2-enoate at m/z 269.2) .

Advanced Question: How should researchers interpret conflicting bioactivity data between in vitro and in vivo models for these compounds?

Methodological Answer:

- Metabolic Stability: Assess ester hydrolysis rates in plasma (e.g., rodent vs. human) using LC-MS. Fluorinated esters may resist hydrolysis, altering bioavailability .

- Dosage Adjustments: Normalize in vivo doses based on pharmacokinetic parameters (e.g., AUC) to reconcile efficacy gaps. Consider metabolite profiling to identify active species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.